1-Cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea
Description
1-Cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a cyclopropyl group, a trifluoromethyl-substituted phenyl ring, and a thiourea moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Properties
IUPAC Name |
1-cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2S/c12-11(13,14)7-2-1-3-9(6-7)16-10(17)15-8-4-5-8/h1-3,6,8H,4-5H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYSGPAKCPQLKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of cyclopropyl isothiocyanate with 3-(trifluoromethyl)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
1-Cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, it has been shown to interact with the gibberellin insensitive DWARF1 (GID1) receptor, promoting plant growth by mimicking the activity of natural gibberellins .
Comparison with Similar Compounds
1-Cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea can be compared with other thiourea derivatives, such as:
1-Phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea: This compound exhibits similar biological activities but with different potency and selectivity.
1-(3-Bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea: Known for its higher promoting activity in plant growth compared to gibberellin A3.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
